2-Methylbenzoxazole
Overview
Description
2-Methylbenzoxazole is an organic compound with the molecular formula C8H7NO. It is a derivative of benzoxazole, characterized by a methyl group attached to the second position of the benzoxazole ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
2-Methylbenzoxazole is a versatile compound with diverse biological applications . It has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . For instance, it has been used in the synthesis of HIV-reverse transcriptase inhibitors .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it condenses with aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
This compound affects a wide range of metabolic pathways and cellular processes in cancer pathology . It has been found to target a wide range of metabolic pathways and cellular processes in cancer pathology . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Pharmacokinetics
The compound’s molecular weight (1331473) and other physical properties such as boiling point (178 °C), melting point (5-10 °C), and density (1121 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of this compound’s action can be seen in its various biological activities. For instance, it has been used in the synthesis of HIV-reverse transcriptase inhibitors, indicating its potential role in inhibiting the replication of HIV . Additionally, it has been used in the synthesis of bis-styryl dyes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Methylbenzoxazole plays a significant role in biochemical reactions, particularly in the synthesis of bis-styryl dyes and other organic compounds . It interacts with various enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated antimicrobial activity against several bacterial and fungal strains, indicating its potential role in disrupting cellular processes in these microorganisms . Additionally, it has shown anticancer activity by affecting the proliferation and survival of cancer cells, particularly in human colorectal carcinoma cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of HIV-reverse transcriptase, thereby preventing the replication of the virus . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are primarily catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted from the body . The involvement of this compound in these pathways can influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can affect its overall efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize within the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The subcellular localization of this compound is often directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization can affect its ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzoxazole can be synthesized through several methods. One common approach involves the cyclization of acetamidophenol. The process includes drying and melting acetamidophenol, followed by cyclization to form this compound, with the simultaneous elimination of water . Another method involves the use of 2-aminophenol as a precursor, reacting with aldehydes, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalysts and conditions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2-Methylbenzoxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoxazole: The parent compound without the methyl group.
2,5-Dimethylbenzoxazole: A derivative with an additional methyl group at the fifth position.
2-Chlorobenzoxazole: A derivative with a chlorine atom at the second position.
Comparison: 2-Methylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to benzoxazole, the methyl group in this compound enhances its reactivity and alters its interaction with biological targets. 2,5-Dimethylbenzoxazole, with an additional methyl group, exhibits different thermodynamic stability and reactivity .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSHFKPKFISSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870432 | |
Record name | Benzoxazole, 2-methyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow liquid; [Sigma-Aldrich MSDS], Liquid, Yellowish liquid; Roast burnt aroma | |
Record name | 2-Methylbenzoxazole | |
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Record name | 2-Methyl-4,5-benzoxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Methyl-4,5-benzo-oxazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | 2-Methyl-4,5-benzo-oxazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.109-1.115 | |
Record name | 2-Methyl-4,5-benzo-oxazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
95-21-6 | |
Record name | 2-Methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-21-6 | |
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Record name | 2-Methyl-4,5-benzo-oxazole | |
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Record name | 2-Methylbenzoxazole | |
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Record name | Benzoxazole, 2-methyl- | |
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Record name | Benzoxazole, 2-methyl- | |
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Record name | 2-methylbenzoxazole | |
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Record name | 2-METHYL-4,5-BENZO-OXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0P021V3TI | |
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Record name | 2-Methyl-4,5-benzoxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
9.5 °C | |
Record name | 2-Methyl-4,5-benzoxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylbenzoxazole?
A1: The molecular formula of this compound is C8H7NO, and its molecular weight is 133.15 g/mol.
Q2: How can this compound be synthesized?
A2: this compound can be synthesized via various methods:
- Condensation Reaction: One common approach is the acid-catalyzed condensation reaction between 2-aminophenol and acetic acid. This reaction can be enhanced by using catalysts like polyphosphoric acid and employing microwave and/or ultrasonic assistance for shorter reaction times and higher yields. [, ]
- From N-phenylacetamides: A palladium acetate catalyzed reaction directly converts N-phenylacetamides to 2-methylbenzoxazoles in the presence of K2S2O8 and TfOH. []
- From o-chloranil: this compound can be obtained as a byproduct in the synthesis of 2-(2-benzoxazolyl)-4,5,6,7-tetrachloro-1,3-tropolones from the reaction of o-chloranil with this compound. [, ]
Q3: What spectroscopic data is available to characterize this compound?
A3: this compound can be characterized using various spectroscopic techniques:
- IR Spectroscopy: Provides information about the functional groups present in the molecule. [, ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms in the molecule. 1H NMR is commonly used to characterize this compound. [, ]
Q4: What are some typical reactions of this compound?
A4: this compound exhibits reactivity typical of aromatic heterocycles:
- Condensation Reactions: The methyl group at the 2-position can participate in condensation reactions with aldehydes to form styrylbenzoxazoles, often catalyzed by solid bases like KF-Al2O3. []
- Lithiation: this compound can be lithiated to form a dimeric O,N-dilithio reagent, which can be used to synthesize penta-coordinate organotin compounds. []
Q5: How does the methyl group in this compound influence its reactivity?
A5: The methyl group at the 2-position plays a crucial role in several reactions:
- H-D Exchange: The methyl protons are prone to H-D exchange in D2O at elevated temperatures. []
- Chlorination: The methyl group can be readily chlorinated in the presence of thionyl chloride. []
Q6: What are the potential applications of this compound?
A6: this compound and its derivatives have shown potential in various fields:
- Food Flavoring: this compound itself is used as a food flavoring agent due to its unique aroma. []
- Pharmaceuticals: Derivatives of this compound have shown potential as cytotoxic agents against cancer cell lines. []
- Dyes and Pigments: Some derivatives exhibit fluorescence and can be used as dyes, particularly as disperse dyes for polyester fibers. []
- Antimicrobial Agents: Sulfa drug derivatives containing this compound moieties demonstrate antimicrobial activity. []
- Photoinitiators: Three-cationic carbocyanine dyes synthesized from this compound exhibit excellent photoinitiation properties for free radical polymerization. []
Q7: Is there any information available on the environmental impact or degradation of this compound?
A7: While the provided research papers do not specifically address the environmental impact or degradation of this compound, it is crucial to consider these aspects.
Q8: What is known about the stability of this compound?
A8: The stability of this compound can be affected by various factors:
- Hydrolysis: It is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water. []
Q9: How can the stability of this compound be improved?
A9: Several strategies might be employed to enhance its stability:
Q10: Have there been any computational studies on this compound?
A10: Yes, computational chemistry has been applied to understand the properties and reactivity of this compound:
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